Dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of benzoylamino and hydroxynaphthalene groups, which contribute to its diverse reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate typically involves multi-step organic reactions. The process begins with the formation of the naphthalene core, followed by the introduction of benzoylamino and hydroxyl groups. The final step involves the sulphonation of the naphthalene ring to introduce the disulphonate groups. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The benzoylamino group can be reduced to form amines.
Substitution: The sulphonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the sulphonate groups under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The benzoylamino group plays a crucial role in these interactions, often forming hydrogen bonds and other non-covalent interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Dipotassium 3,4-bis(3-dinitromethylfurazan-4-oxy)furazan: Known for its high initiation power as a primary explosive.
Benzocaine: An ethyl ester of p-aminobenzoic acid used as a local anesthetic.
Potassium hexafluorozirconate: Used in the production of metallic zirconium and as a flame retardant.
Uniqueness
Dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate is unique due to its combination of benzoylamino and hydroxynaphthalene groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
85030-19-9 |
---|---|
Molecular Formula |
C17H11K2NO8S2 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
dipotassium;4-benzamido-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C17H13NO8S2.2K/c19-15-9-13(28(24,25)26)7-11-6-12(27(21,22)23)8-14(16(11)15)18-17(20)10-4-2-1-3-5-10;;/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
ZATXXPSITRJFHO-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.